2'-Deoxyguanosine-5'-triphosphate trisodium salt
Overview
Description
Deoxyguanosine triphosphate is a nucleoside triphosphate and a nucleotide precursor used in cells for DNA synthesis. It is composed of a deoxyribose sugar, a guanine base, and three phosphate groups. This compound plays a crucial role in various biological processes, including DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyguanosine triphosphate can be synthesized through enzymatic methods involving deoxyribonucleoside kinases and nucleoside diphosphate kinases. The reaction conditions typically include the presence of magnesium ions and ATP as a phosphate donor .
Industrial Production Methods: Industrial production of deoxyguanosine triphosphate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of deoxyguanosine triphosphate .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reactive oxygen species such as hydrogen peroxide can oxidize deoxyguanosine triphosphate.
Hydrolysis: Enzymes like nucleoside triphosphatases catalyze the hydrolysis reaction.
Major Products:
Oxidation: 8-oxo-deoxyguanosine triphosphate.
Hydrolysis: Deoxyguanosine monophosphate and inorganic pyrophosphate.
Scientific Research Applications
Deoxyguanosine triphosphate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
DNA Synthesis: It is a critical component in polymerase chain reaction (PCR) and DNA sequencing techniques.
Drug Development: It is used to study the effects of antiviral drugs like acyclovir, which competes with deoxyguanosine triphosphate for incorporation into viral DNA.
Cancer Research: The oxidized form, 8-oxo-deoxyguanosine triphosphate, is studied for its role in mutagenesis and carcinogenesis.
Mechanism of Action
Deoxyguanosine triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate groups provide the energy required for the formation of the phosphodiester bond . In the case of antiviral drugs, deoxyguanosine triphosphate competes with the drug for incorporation into viral DNA, thereby inhibiting viral replication .
Comparison with Similar Compounds
- Deoxyadenosine triphosphate
- Deoxycytidine triphosphate
- Deoxythymidine triphosphate
Comparison: Deoxyguanosine triphosphate is unique among the deoxyribonucleoside triphosphates due to its guanine base, which pairs specifically with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, deoxyadenosine triphosphate pairs with thymine, deoxycytidine triphosphate pairs with guanine, and deoxythymidine triphosphate pairs with adenine .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZLUGHYHWQIW-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948499 | |
Record name | 2′-Deoxyguanosine 5′-triphosphate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid | |
Record name | Deoxyguanosine triphosphate | |
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CAS No. |
2564-35-4, 93919-41-6 | |
Record name | dGTP | |
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Record name | Deoxyguanosine triphosphate | |
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Record name | 2'-Deoxyguanosine-5'-Triphosphate | |
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Record name | 2′-Deoxyguanosine 5′-triphosphate | |
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Record name | 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate) | |
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Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt | |
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Record name | DEOXYGUANOSINE TRIPHOSPHATE | |
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